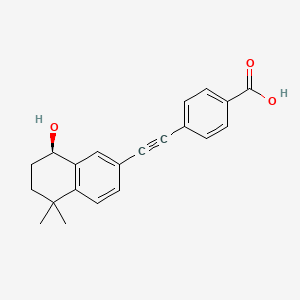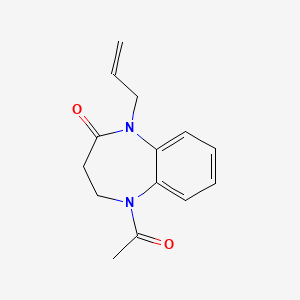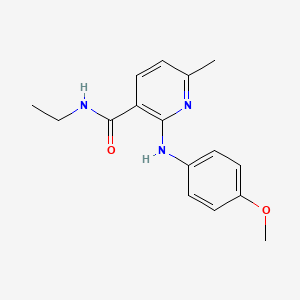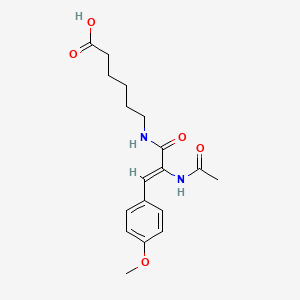
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of carbonic acid, dimethylaminoethyl, methoxybenzyl, and phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of carbonic acid derivatives with dimethylaminoethyl and methoxybenzyl groups under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes.
Medicine
In medicine, Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain medical conditions.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonic acid, dimethyl ester
- Acetic acid, 2-(dimethylamino)ethyl ester
- Carbonic acid, ethyl phenyl ester
Uniqueness
Carbonic acid, (alpha-(2-(dimethylamino)ethyl)-p-methoxybenzyl) phenyl ester, hydrochloride is unique due to its specific combination of functional groups This unique structure imparts distinct chemical and biological properties, making it different from other similar compounds
Eigenschaften
CAS-Nummer |
88384-31-0 |
|---|---|
Molekularformel |
C19H24ClNO4 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
[3-(dimethylamino)-1-(4-methoxyphenyl)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20(2)14-13-18(15-9-11-16(22-3)12-10-15)24-19(21)23-17-7-5-4-6-8-17;/h4-12,18H,13-14H2,1-3H3;1H |
InChI-Schlüssel |
PWXDZFAKUQXMFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)OC)OC(=O)OC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


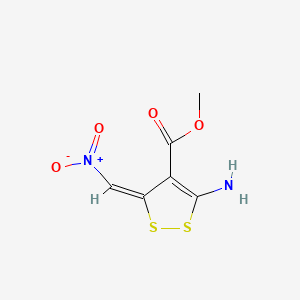
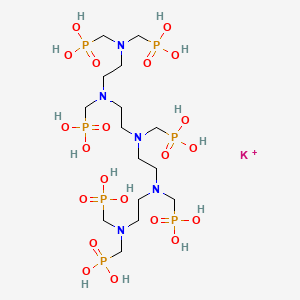
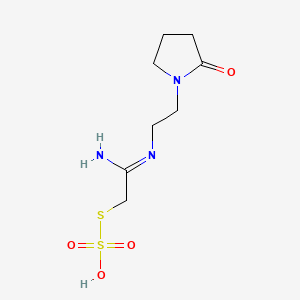
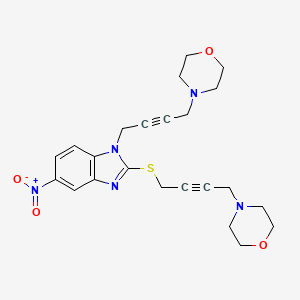
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
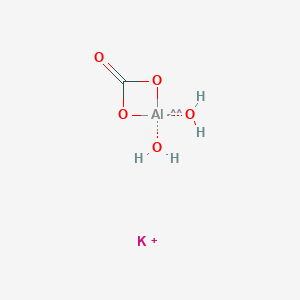
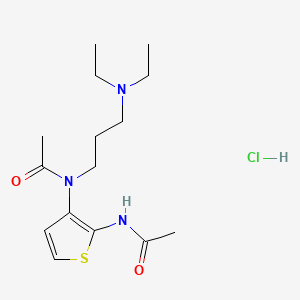

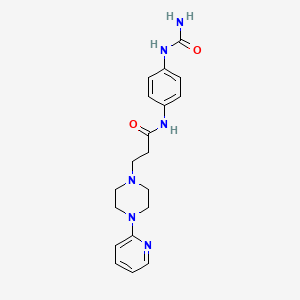
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
